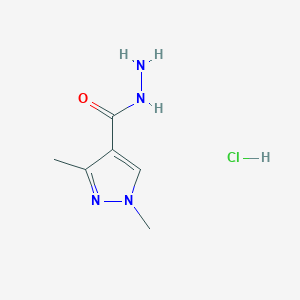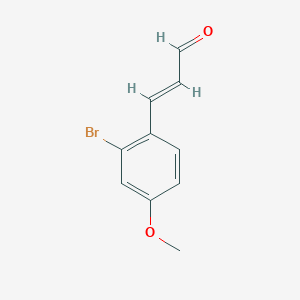
3-(2-Bromo-4-methoxyphenyl)acrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromo-4-methoxyphenyl)acrylaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an acrylaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-methoxyphenyl)acrylaldehyde typically involves the bromination of 4-methoxyphenylacrylaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is often employed to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Bromo-4-methoxyphenyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: 3-(2-Bromo-4-methoxyphenyl)acrylic acid.
Reduction: 3-(2-Bromo-4-methoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Bromo-4-methoxyphenyl)acrylaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2-Bromo-4-methoxyphenyl)acrylaldehyde involves its interaction with various molecular targets. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by activating caspase pathways . Additionally, the compound’s antimicrobial properties may result from its interaction with bacterial cell membranes, leading to cell lysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methoxyphenyl)acrylaldehyde: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-(2-Methoxyphenyl)acrylaldehyde: Similar structure but without the bromine atom, leading to different chemical properties.
Windorphen: A selective Wnt/β-catenin signaling inhibitor with a similar acrylaldehyde moiety but different substituents.
Uniqueness
3-(2-Bromo-4-methoxyphenyl)acrylaldehyde is unique due to the presence of both the bromine atom and the methoxy group, which confer distinct chemical reactivity and potential biological activities. The bromine atom, in particular, enhances the compound’s ability to participate in substitution reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H9BrO2 |
|---|---|
Poids moléculaire |
241.08 g/mol |
Nom IUPAC |
(E)-3-(2-bromo-4-methoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C10H9BrO2/c1-13-9-5-4-8(3-2-6-12)10(11)7-9/h2-7H,1H3/b3-2+ |
Clé InChI |
WIRHMEXMOSVXDI-NSCUHMNNSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)/C=C/C=O)Br |
SMILES canonique |
COC1=CC(=C(C=C1)C=CC=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(4-Fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B13560276.png)
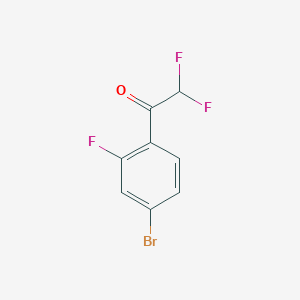
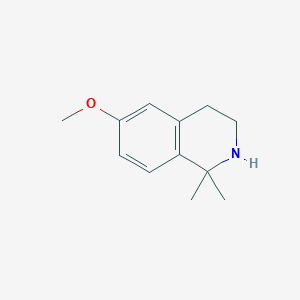
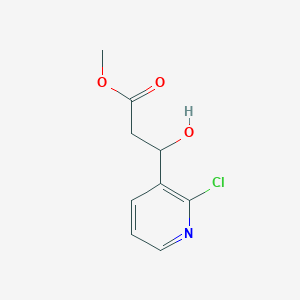
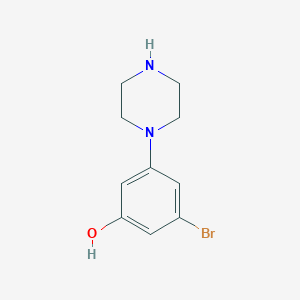
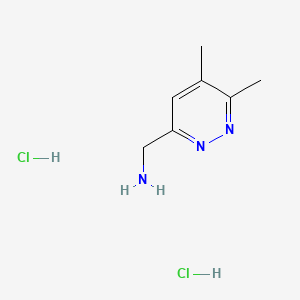
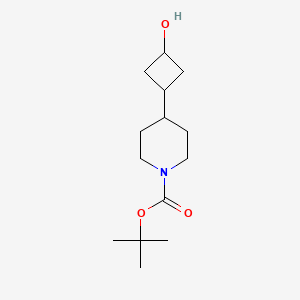
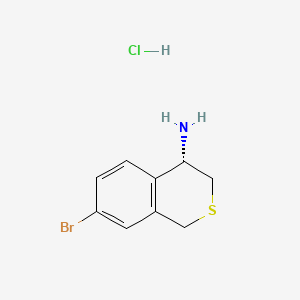
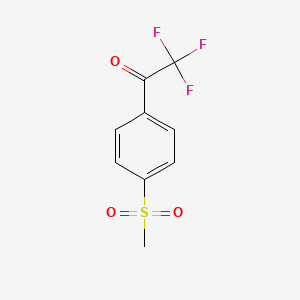
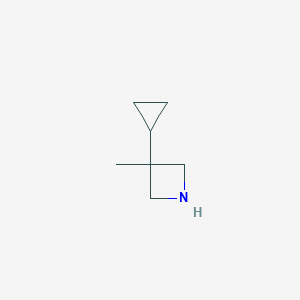
![3-{[(Tert-butoxy)carbonyl]amino}-2,4-dichlorobenzoic acid](/img/structure/B13560329.png)
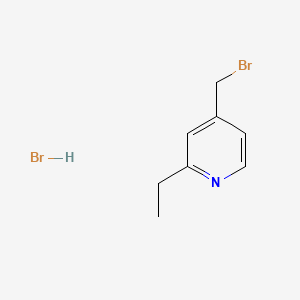
![5-Bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-3-carboxylicacid](/img/structure/B13560334.png)
